molecular formula C14H9ClN2OS B15444554 Benzo[b]thiophene-2-carboxamide, 3-chloro-N-3-pyridinyl- CAS No. 65469-40-1

Benzo[b]thiophene-2-carboxamide, 3-chloro-N-3-pyridinyl-

Cat. No.: B15444554
CAS No.: 65469-40-1
M. Wt: 288.8 g/mol
InChI Key: FZFPWIOHQCXEFW-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-carboxamide derivatives are a class of heterocyclic compounds characterized by a fused benzene and thiophene ring system, with a carboxamide group at the 2-position. The specific compound 3-chloro-N-3-pyridinyl-benzo[b]thiophene-2-carboxamide features a chlorine substituent at position 3 of the benzo[b]thiophene core and a 3-pyridinyl group attached to the carboxamide nitrogen. This structural motif is critical for interactions with biological targets, particularly nicotinic acetylcholine receptors (nAChRs) and other signaling proteins .

Properties

CAS No.

65469-40-1

Molecular Formula

C14H9ClN2OS

Molecular Weight

288.8 g/mol

IUPAC Name

3-chloro-N-pyridin-3-yl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C14H9ClN2OS/c15-12-10-5-1-2-6-11(10)19-13(12)14(18)17-9-4-3-7-16-8-9/h1-8H,(H,17,18)

InChI Key

FZFPWIOHQCXEFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CN=CC=C3)Cl

Origin of Product

United States

Biological Activity

Benzo[b]thiophene-2-carboxamide, 3-chloro-N-3-pyridinyl- is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C14H9ClN2OS
  • Molecular Weight : Approximately 302.8 g/mol
  • IUPAC Name : 3-chloro-N-(3-pyridinyl)benzo[b]thiophene-2-carboxamide

The compound features a benzothiophene core with a chlorinated pyridine and a carboxamide functional group, which contribute to its reactivity and potential therapeutic applications .

Biological Activities

Research indicates that benzo[b]thiophene-2-carboxamide derivatives exhibit significant biological activities, particularly as antagonists of the human histamine H3 receptor. The compound has shown a Ki value as low as 4 nM, indicating strong binding affinity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzo[b]thiophene derivatives. For example:

  • Case Study : A derivative of benzo[b]thiophene was found to inhibit cell proliferation in various cancer cell lines. The introduction of specific substituents on the benzothiophene ring significantly enhanced its antiproliferative activity .

CNS Activity

Benzo[b]thiophene derivatives have also been identified as having central nervous system (CNS) activity. They may function as tranquilizers or muscle relaxants, making them candidates for treating neurological disorders .

Comparative Analysis with Similar Compounds

A comparison of benzo[b]thiophene-2-carboxamide, 3-chloro-N-3-pyridinyl- with related compounds reveals variations in biological activity based on structural modifications:

Compound NameMolecular FormulaKey Features
3-Chloro-N-(pyridin-3-ylmethyl)benzo[b]thiophene-2-carboxamideC15H11ClN2OSSimilar core structure; different substituents
3-Chloro-N-(3-methylpyridin-2-yl)benzo[b]thiophene-2-carboxamideC15H11ClN2OSMethyl substitution on pyridine; potential variations in activity
3-Chloro-N-(trans-4-(methylamino)cyclohexyl)-N-[3-(4-pyridinyl)phenyl]benzo[b]thiophene-2-carboxamideC18H21ClN4OSMore complex structure; potential for enhanced biological activity

The mechanisms by which benzo[b]thiophene derivatives exert their biological effects are under investigation. Current hypotheses suggest that their interaction with specific receptors (e.g., histamine H3 receptor) and enzymes (e.g., topoisomerases) plays a critical role in their pharmacological profiles .

Synthesis Methods

The synthesis of benzo[b]thiophene derivatives typically involves several methods:

  • Intermediate Preparation : A reactive benzo[b]thiophene 2 carboxamide is prepared and subsequently reacted with an alkylene diamine.
  • Carbonyl Halide Method : The preparation of a benzo[b]thiophene carbonyl chloride or bromide followed by reaction with an amine is another common approach .

Comparison with Similar Compounds

Key Observations:

  • Halogen Position : Chlorine at position 3 (target compound, SAG) vs. position 7 (Encenicline, Br-PBTC) influences receptor selectivity. For example, Encenicline’s α7 nAChR affinity is linked to the 7-Cl and quinuclidine groups .
  • Carboxamide Substituents : Pyridine (target compound) vs. quinuclidine (Encenicline) alters steric and electronic interactions. Quinuclidine’s rigidity enhances α7 nAChR binding , while pyridine may favor other nAChR subtypes.
  • Bulkier Groups : SAG’s dual substituents enable Smoothened receptor activation via cilia translocation , contrasting with simpler analogs like Br-PBTC.

Pharmacological Activity

  • Encenicline Hydrochloride : Enhances cognition at low doses (0.1–1 mg/kg) by selectively activating α7 nAChRs, critical for synaptic plasticity .
  • Br-PBTC : Potentiates β2/β4 nAChRs without affecting β3/β6 subtypes, suggesting subtype-specific modulation for neurological disorders .
  • SAG : Induces GLI transcription via Smoothened receptor agonism, relevant in hedgehog pathway-driven cancers .

Therapeutic Potential and Limitations

  • Encenicline : Advanced to clinical trials for Alzheimer’s but faced challenges due to side effects at higher doses .
  • Target Compound : Structural simplicity (pyridine vs. quinuclidine) may reduce toxicity risks while retaining efficacy.

Preparation Methods

Cyclization of Halogenated Benzaldehydes with Mercaptoacetic Acid

The reaction of 2-halobenzaldehydes (e.g., 2-chlorobenzaldehyde) with mercaptoacetic acid under alkaline conditions forms the benzo[b]thiophene-2-carboxylic acid core. Key steps include:

  • Alkaline Cyclization : A mixture of 2-chlorobenzaldehyde, mercaptoacetic acid, and aqueous KOH is heated at 115–125°C under pressure (15–25 psi) for 3 hours.
  • Acidification : The resulting potassium salt of benzo[b]thiophene-2-carboxylic acid is neutralized with HCl to yield the free carboxylic acid.

Example :

  • Starting with 2-chlorobenzaldehyde (0.075 mol), thioglycolic acid (7 mL), and KOH (12.5 g) in water (105 mL), heating at 118°C for 3 hours yielded 245.1 g (92%) of benzo[b]thiophene-2-carboxylic acid after acidification.

Friedel-Crafts Acylation and Reduction

An alternative route involves intramolecular Friedel-Crafts acylation of thiophene derivatives. For instance, 3-bromothiophene undergoes lithiation, followed by nucleophilic substitution with bromoacetate and cyclization to form thieno[3,2-b]thiophene intermediates. Subsequent reduction yields the benzo[b]thiophene core.

Conversion to the Carboxamide Derivative

The carboxylic acid is converted to the carboxamide via activation to an acid chloride or using coupling agents:

Acid Chloride Route

  • Activation : Benzo[b]thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) at reflux to form the acid chloride.
  • Amidation : The acid chloride reacts with 3-aminopyridine in anhydrous THF or DCM, with triethylamine as a base.

Example :

  • 3-Chlorobenzo[b]thiophene-2-carboxylic acid (1 eq.) and SOCl₂ (2 eq.) refluxed in DCM for 2 hours. After removal of excess SOCl₂, 3-aminopyridine (1.2 eq.) and Et₃N (2 eq.) are added, stirred at 25°C for 12 hours.
  • Yield: 78%.

Coupling Agent-Mediated Amidation

Carbodiimide-based reagents (e.g., EDCl/HOBt) facilitate direct coupling between the carboxylic acid and 3-aminopyridine:

  • Conditions : EDCl (1.5 eq.), HOBt (1.5 eq.), and DIPEA (2 eq.) in DMF at 0°C → 25°C for 24 hours.
  • Yield : 82% (reported for similar substrates).

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Cyclization + Chlorination 2-Chlorobenzaldehyde KOH, HCl, SO₂Cl₂ 70–85 High regioselectivity Multi-step, hazardous reagents
Pre-Chlorinated Aldehyde 2-Chloro-5-chlorobenzaldehyde KOH, HCl 90 Fewer steps Limited commercial availability
Coupling Agent Amidation Carboxylic acid EDCl/HOBt, 3-aminopyridine 82 Mild conditions Cost of reagents
Acid Chloride Amidation Carboxylic acid SOCl₂, 3-aminopyridine 78 High reactivity Moisture-sensitive steps

Optimization and Scale-Up Considerations

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cyclization and amidation steps.
  • Catalysts : Phase transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in cyclization reactions.
  • Purification : Neutralization and recrystallization from ethanol/water mixtures yield high-purity products.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-chloro-N-3-pyridinyl-benzo[b]thiophene-2-carboxamide and its derivatives?

  • Answer: Synthesis typically involves multi-step protocols, including coupling reactions between substituted benzo[b]thiophene cores and pyridinyl amines. For example, 3-chloro-5-methoxy derivatives are synthesized via condensation reactions with yields up to 88%, while methoxyphenyl-substituted analogs show lower yields (48%) due to steric hindrance . General schemes often employ activating agents like EDCI/HOBt for amide bond formation . Optimization may require adjusting solvent polarity (e.g., DMF vs. THF) and temperature gradients.

Q. Which analytical techniques are critical for characterizing structural integrity and purity of this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves 3D conformations critical for biological interactions . Purity is assessed via HPLC with UV detection (λ = 254 nm), and elemental analysis ensures stoichiometric accuracy .

Q. What biological targets or pathways are associated with 3-chloro-N-3-pyridinyl-benzo[b]thiophene-2-carboxamide?

  • Answer: Derivatives exhibit activity against cognitive disorders via modulation of cholinergic receptors (e.g., procognitive effects at low doses in rat models) . Other analogs inhibit P-glycoprotein efflux pumps, reversing chemoresistance in cancer cells . Structural analogs also target kinases (VEGFR2) and apoptosis pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives?

  • Answer: SAR studies require iterative substitution at the benzo[b]thiophene core (e.g., halogenation at C3/C7) and pyridinyl moiety (e.g., trifluoromethyl or morpholine sulfonyl groups). In vitro assays (e.g., IC₅₀ in kinase inhibition or efflux pump activity) quantify potency. For example, replacing chlorine with cyano groups enhances brain retention in pharmacokinetic studies . Computational docking (AutoDock Vina) identifies key binding residues, guiding rational design .

Q. How should researchers address contradictions in synthetic yield data across studies?

  • Answer: Discrepancies (e.g., 88% vs. 48% yields) often arise from substituent electronic/steric effects. Methoxy groups at C5 enhance reactivity via electron donation, whereas bulky aryl groups hinder coupling . Controlled experiments under inert atmospheres (N₂/Ar) and catalyst screening (Pd vs. Cu) can resolve reproducibility issues.

Q. What in vivo models are suitable for evaluating procognitive effects of this compound?

  • Answer: Rat Morris water maze tests assess spatial memory improvement, while passive avoidance paradigms quantify fear-conditioned learning. Dosing regimens (0.1–1 mg/kg, oral) in transgenic Alzheimer’s models (e.g., APP/PS1 mice) validate target engagement . Brain-to-plasma ratio calculations via LC-MS/MS ensure CNS penetration .

Q. What experimental strategies elucidate the mechanism of action in cancer chemoresistance?

  • Answer: Dual inhibition of angiogenesis (VEGFR2) and P-glycoprotein is tested via:

  • In vitro: Matrigel tube formation assays (HUVEC cells) for anti-angiogenic activity.
  • Efflux assays: Rhodamine-123 accumulation in multidrug-resistant cancer lines (e.g., MCF-7/ADR).
  • Transcriptomics: RNA-seq to identify downregulated efflux transporters (ABCB1) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Answer: Per GHS guidelines (UN Rev. 8), use PPE (nitrile gloves, lab coat) and work in a fume hood. The compound may cause skin/eye irritation (H315/H319). Storage conditions: 2–8°C in amber vials under nitrogen to prevent degradation . Spill management requires inert absorption (vermiculite) and neutralization with 10% acetic acid.

Methodological Notes

  • Synthesis Optimization: Explore microwave-assisted synthesis to reduce reaction times and improve yields .
  • Data Validation: Cross-reference NMR shifts with simulated spectra (ChemDraw) to confirm assignments .
  • Biological Assays: Include positive controls (e.g., verapamil for efflux inhibition) to benchmark activity .

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